molecular formula C80H113ClN18O13 B11934200 Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2

Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2

Cat. No.: B11934200
M. Wt: 1570.3 g/mol
InChI Key: GJNXBNATEDXMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2” is a synthetic peptide composed of various amino acids. Peptides like this are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which can handle large-scale synthesis with high precision and efficiency. The process is similar to laboratory-scale SPPS but optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiols.

    Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Peptides like “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2” have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Studied for their role in cellular processes and signaling pathways.

    Medicine: Investigated for their potential as therapeutic agents, including as drugs or vaccines.

    Industry: Used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. Generally, peptides interact with biological targets such as receptors, enzymes, or other proteins, influencing various cellular pathways. The exact molecular targets and pathways involved would require detailed experimental data.

Comparison with Similar Compounds

Peptides can be compared based on their amino acid sequences, structures, and functions. Similar compounds might include other synthetic peptides with analogous sequences or natural peptides with similar biological activities. The uniqueness of “Ac-DL-2Nal-DL-Phe(4-Cl)-DL-3Pal-DL-Ser-DL-Tyr-DL-hArg(Et,Et)-DL-Leu-DL-hArg(Et,Et)-DL-Pro-DL-Ala-NH2” would depend on its specific sequence and the resulting properties.

Conclusion

Properties

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]amino]-4-methylpentanoyl]amino]-6-[bis(ethylamino)methylideneamino]hexanoyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H113ClN18O13/c1-9-84-79(85-10-2)88-38-17-15-24-60(70(104)94-62(41-49(5)6)71(105)93-61(25-16-18-39-89-80(86-11-3)87-12-4)78(112)99-40-20-26-68(99)77(111)90-50(7)69(82)103)92-73(107)64(44-53-30-35-59(102)36-31-53)97-76(110)67(48-100)98-75(109)66(46-55-21-19-37-83-47-55)96-74(108)65(43-52-28-33-58(81)34-29-52)95-72(106)63(91-51(8)101)45-54-27-32-56-22-13-14-23-57(56)42-54/h13-14,19,21-23,27-37,42,47,49-50,60-68,100,102H,9-12,15-18,20,24-26,38-41,43-46,48H2,1-8H3,(H2,82,103)(H,90,111)(H,91,101)(H,92,107)(H,93,105)(H,94,104)(H,95,106)(H,96,108)(H,97,110)(H,98,109)(H2,84,85,88)(H2,86,87,89)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNXBNATEDXMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)NC(CC(C)C)C(=O)NC(CCCCN=C(NCC)NCC)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H113ClN18O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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